Cefépime HCl

Vue d'ensemble

Description

Cefepime Hydrochloride is the hydrochloride salt of a semi-synthetic, beta-lactamase-resistant, fourth-generation cephalosporin antibiotic derived from an Acremonium fungal species with broad-spectrum bactericidal activity. Administered parenterally, cefepime inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, resulting in a reduction of bacterial cell wall stability and cell lysis. This agent is more active against a variety of Gram-positive pathogens compared to third-generation cephalosporins.

A fourth-generation cephalosporin antibacterial agent that is used in the treatment of infections, including those of the abdomen, urinary tract, respiratory tract, and skin. It is effective against PSEUDOMONAS AERUGINOSA and may also be used in the empiric treatment of FEBRILE NEUTROPENIA.

Applications De Recherche Scientifique

Études de stabilité dans les associations médicamenteuses

La stabilité du Cefépime HCl a été largement étudiée lorsqu’il est combiné à divers médicaments. Les chercheurs visent à établir des conditions qualitatives et quantitatives pour déterminer les solutions de this compound à la fois individuellement et en mélanges avec des substances biologiquement actives comme le kétoprofène, les hormones et la caféine. Ces études sont cruciales pour comprendre le comportement du composé dans les scénarios de polypharmacie, en particulier la façon dont la température et les rayonnements UV affectent sa stabilité .

Pharmacocinétique et pharmacodynamique

Le this compound est une céphalosporine de quatrième génération ayant une activité à large spectre contre les agents pathogènes Gram-positifs et Gram-négatifs. Sa pharmacocinétique et sa pharmacodynamique sont des domaines de recherche active, en particulier en ce qui concerne sa distribution dans les fluides biologiques et les tissus, sa liaison aux protéines et son élimination rénale. Comprendre ces paramètres permet d’optimiser les stratégies de dosage et d’améliorer les résultats thérapeutiques .

Surveillance thérapeutique des médicaments

En raison de la forte variabilité interindividuelle de la pharmacocinétique du this compound, la surveillance thérapeutique des médicaments devient de plus en plus importante. Cette approche est particulièrement bénéfique pour les patients gravement malades ou ceux atteints d’infections menaçant le pronostic vital causées par des agents pathogènes résistants. Elle implique l’utilisation de dosages de chromatographie liquide en tandem avec la spectrométrie de masse pour surveiller les concentrations sériques et ajuster le dosage en conséquence .

Physiologie microbienne et résistance aux antibiotiques

Le this compound est utilisé dans des études de laboratoire pour étudier la physiologie microbienne et la résistance aux antibiotiques. Son activité à large spectre en fait un choix approprié pour la recherche sur les bactéries responsables des infections résistantes. Ces études contribuent à notre compréhension du comportement bactérien et au développement de nouvelles stratégies pour lutter contre la résistance aux antibiotiques .

Toxicodynamique

L’augmentation récente du nombre de rapports de neurotoxicité associée au this compound, en particulier chez les patients souffrant d’insuffisance rénale, a stimulé la recherche sur sa toxicodynamique. Les études visent à délimiter les conditions dans lesquelles la toxicité se produit et à établir des profils de sécurité pour le composé .

Mécanisme D'action

Target of Action

Cefepime Hydrochloride, also known as Maxipime, is a fourth-generation cephalosporin antibiotic . The primary targets of Cefepime are the penicillin-binding proteins (PBPs) found in bacterial cells .

Mode of Action

Cefepime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The activity of Cefepime against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .

Biochemical Pathways

Cefepime exerts bactericidal activity by interfering with bacterial cell wall synthesis and inhibiting the cross-linking of the peptidoglycan . The cephalosporins are also thought to play a role in the activation of bacterial cell autolysins which may contribute to bacterial cell lysis .

Pharmacokinetics

Cefepime is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . Protein binding is relatively low (20%), and elimination is mainly renal . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h . The pharmacokinetics of Cefepime is altered under certain pathophysiological conditions, resulting in high inter-individual variability in Cefepime volume of distribution and clearance .

Result of Action

Cefepime is generally safe and efficacious, with a goal exposure target of 70% time of the free drug concentration over the minimum inhibitory concentration for clinical efficacy . Reports of neurotoxicity have increased in recent years, specifically in patients with impaired renal function .

Action Environment

The stability of Cefepime can be influenced by environmental factors such as temperature . For instance, the stability of the antibiotic decreases with increasing temperature . Furthermore, the stability of Cefepime can also be affected by the presence of other substances with biological activity .

Analyse Biochimique

Biochemical Properties

This interaction inhibits the synthesis of the bacterial cell wall, leading to cell death . The activity of Cefepime Hydrochloride against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .

Cellular Effects

Cefepime Hydrochloride exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it disrupts the integrity of the cell, leading to cell death . This impacts cellular processes such as cell division and growth. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism in human cells .

Molecular Mechanism

The molecular mechanism of action of Cefepime Hydrochloride involves the inhibition of bacterial cell wall synthesis. It binds to and inhibits the action of penicillin-binding proteins, which are enzymes involved in the final stages of peptidoglycan layer synthesis . This binding interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

Cefepime Hydrochloride is generally well-tolerated, but patients treated with this antibiotic, especially those with renal impairment, may develop neurotoxicity . The pharmacokinetics of Cefepime Hydrochloride is altered under certain pathophysiological conditions, resulting in high inter-individual variability in Cefepime Hydrochloride volume of distribution and clearance .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Cefepime Hydrochloride in animal models were not found, it is known that Cefepime Hydrochloride is generally safe and efficacious. Reports of neurotoxicity have increased in recent years, specifically in patients with impaired renal function .

Metabolic Pathways

Less than 1% of Cefepime Hydrochloride is metabolized in the liver. Cefepime Hydrochloride is metabolized to N-methylpyrrolidine (NMP), which then undergoes rapid oxidation to form NMP-N-oxide, a more stable compound .

Transport and Distribution

Cefepime Hydrochloride is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h .

Subcellular Localization

As an antibiotic, Cefepime Hydrochloride does not have a specific subcellular localization within human cells. Its primary site of action is the bacterial cell wall, where it binds to and inhibits the action of penicillin-binding proteins .

Propriétés

Numéro CAS |

123171-59-5 |

|---|---|

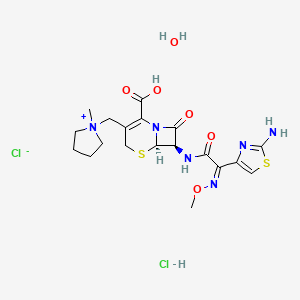

Formule moléculaire |

C19H28Cl2N6O6S2 |

Poids moléculaire |

571.5 g/mol |

Nom IUPAC |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride |

InChI |

InChI=1S/C19H24N6O5S2.2ClH.H2O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H;1H2 |

Clé InChI |

LRAJHPGSGBRUJN-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.O.Cl.[Cl-] |

SMILES isomérique |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].Cl.Cl |

SMILES canonique |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.Cl.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

123171-59-5 |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.